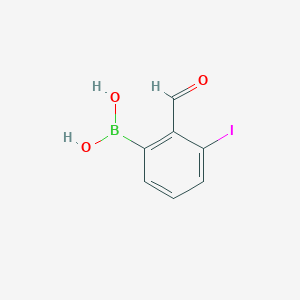
(2-Formyl-3-iodophenyl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Formyl-3-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains formyl and iodine substituents. The unique structure of (2-Formyl-3-iodophenyl)boronic acid makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, under low-temperature conditions to prevent over-alkylation . Another approach involves hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding boronic acid .
Industrial Production Methods
Industrial production of (2-Formyl-3-iodophenyl)boronic acid may involve large-scale hydroboration or electrophilic trapping processes, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Formyl-3-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The formyl group can be reduced to an alcohol or other reduced forms.
Substitution: The iodine substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the iodine substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction of the formyl group may produce alcohols.
Aplicaciones Científicas De Investigación
(2-Formyl-3-iodophenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Formyl-3-iodophenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The formyl and iodine substituents can participate in additional reactions, depending on the specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Formylphenylboronic acid: Lacks the iodine substituent, making it less versatile in substitution reactions.
3-Formylphenylboronic acid: The formyl group is positioned differently, affecting its reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-Formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
(2-Formyl-3-iodophenyl)boronic acid is unique due to the presence of both formyl and iodine substituents on the phenyl ring. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
Propiedades
Número CAS |
928048-13-9 |
|---|---|
Fórmula molecular |
C7H6BIO3 |
Peso molecular |
275.84 g/mol |
Nombre IUPAC |
(2-formyl-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C7H6BIO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H |
Clave InChI |
UGCHMNPHRUBGCF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)I)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13064549.png)
![1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064557.png)

![tert-ButylN-[(1S,2S,4S)-rel-4-amino-2-fluorocyclohexyl]carbamate](/img/structure/B13064563.png)
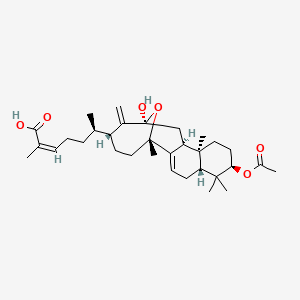
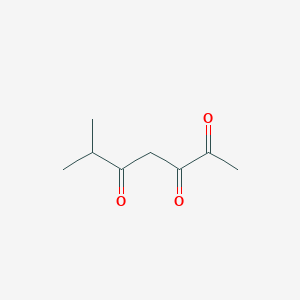
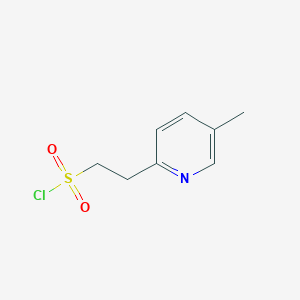
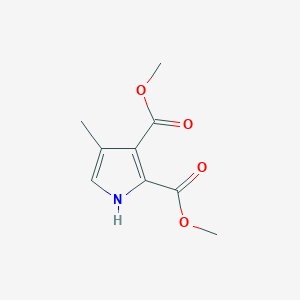

![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate](/img/structure/B13064606.png)
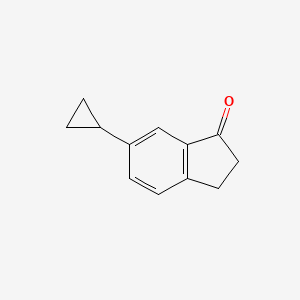
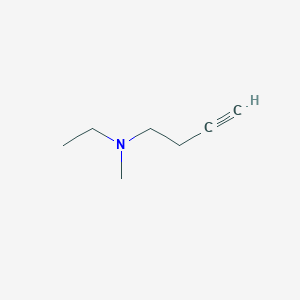
![1-Methyl-6',7'-dihydro-5'H-spiro[pyrrolidine-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13064618.png)
![5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13064621.png)
